molecular formula C15H24N2O3S B6499254 4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 953141-87-2

4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No. B6499254
CAS RN: 953141-87-2
M. Wt: 312.4 g/mol
InChI Key: LKBXJOBTDKIOHA-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide, also known as SMM-1, is an organic compound that has been used in scientific research for a variety of purposes. It is a member of the benzene-1-sulfonamide family and is composed of a benzene ring, a sulfonamide group, and a methylpiperidin-4-ylmethyl group. This compound has been studied for its potential applications in a variety of areas, including synthesis, drug development, and biochemistry.

Scientific Research Applications

4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of various compounds, including drugs, polymers, and other organic compounds. Additionally, it has been studied for its potential use in drug development, as it has been found to have some inhibitory effects on certain enzymes. Furthermore, it has been used in biochemistry studies, as it has been shown to have some effects on the metabolism of certain substances.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes, such as cytochrome P450 monooxygenases. Additionally, it has been suggested that it may act as an agonist of certain G protein-coupled receptors, which could explain its effects on the metabolism of certain substances.
Biochemical and Physiological Effects
4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide has been found to have some biochemical and physiological effects on certain organisms. In particular, it has been found to have some inhibitory effects on certain enzymes, such as cytochrome P450 monooxygenases. Additionally, it has been found to have some effects on the metabolism of certain substances, such as glucose and fatty acids. Furthermore, it has been found to have some effects on the immune system, as it has been found to modulate the production of certain cytokines.

Advantages and Limitations for Lab Experiments

4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been found to have some inhibitory effects on certain enzymes, which makes it useful for studying enzyme activity. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has been found to have some effects on the immune system, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide in scientific research. One potential direction is the development of new drugs based on the compound. Additionally, it could be used to study the mechanisms of action of certain enzymes, such as cytochrome P450 monooxygenases. Furthermore, it could be used to study the effects of certain compounds on the metabolism of certain substances, such as glucose and fatty acids. Finally, it could be used to study the effects of certain compounds on the immune system, as it has been found to modulate the production of certain cytokines.

Synthesis Methods

The synthesis of 4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide can be achieved through a variety of methods. One method involves the reaction of 4-methoxy-2-methylbenzene-1-sulfonamide with 1-methylpiperidine in the presence of anhydrous potassium carbonate. This reaction results in the formation of the desired product, 4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide. Other methods of synthesis include the use of various catalysts, such as palladium, copper, and zinc, as well as the use of microwave irradiation.

properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12-10-14(20-3)4-5-15(12)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXJOBTDKIOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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